3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate
Description
3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate is a complex organic compound that belongs to the class of benzisoxazole derivatives This compound is characterized by the presence of a benzisoxazole ring, a methoxyphenoxy group, and a fluorobenzoate moiety
Properties
Molecular Formula |
C22H16FNO5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C22H16FNO5/c1-26-14-5-4-6-15(11-14)27-13-20-18-10-9-16(12-21(18)29-24-20)28-22(25)17-7-2-3-8-19(17)23/h2-12H,13H2,1H3 |
InChI Key |
ORSRUYFOBBRKJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through a cyclization reaction involving an o-nitrophenyl derivative and a suitable nucleophile.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via a nucleophilic substitution reaction, where a methoxyphenol derivative reacts with a suitable electrophile.
Introduction of the Fluorobenzoate Moiety: The final step involves the esterification of the benzisoxazole derivative with 2-fluorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl acetate
- 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 4-morpholinecarboxylate
Uniqueness
Compared to similar compounds, 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate is unique due to the presence of the fluorobenzoate moiety, which can impart distinct chemical and biological properties
Biological Activity
3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-fluorobenzoate is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, making them significant in medicinal chemistry. The compound's structure includes a benzisoxazole core, a methoxyphenyl group, and a fluorobenzoate substituent, which collectively may enhance its bioactivity.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 393.4 g/mol. Its structural diversity is critical in determining its biological activity.
Key Structural Features
| Structural Feature | Description |
|---|---|
| Benzisoxazole Core | Provides a framework for biological activity. |
| Methoxy Group | Enhances solubility and may contribute to pharmacological effects. |
| Fluorobenzoate Substituent | Potentially increases lipophilicity and interaction with biological targets. |
Pharmacological Properties
Compounds similar to this benzisoxazole derivative have been reported to exhibit various biological activities, including:
- Anticancer Activity : Many benzisoxazole derivatives show potential as anticancer agents, with some exhibiting IC50 values in the micromolar range against various cancer cell lines.
- Anti-inflammatory Effects : The presence of phenoxy groups has been linked to anti-inflammatory properties in several studies.
- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective capabilities, indicating potential applications in neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Activity : A study investigating benzisoxazole derivatives found that compounds with similar structures exhibited significant growth inhibition against non-small cell lung carcinoma (NSCLC) cell lines (A549 and NCI-H23), with IC50 values ranging from 1.48 µM to 47.02 µM . This suggests that this compound may also possess anticancer properties worth exploring.
- Inhibition Studies : Interaction studies could focus on the compound's ability to inhibit specific enzymes or receptors involved in cancer progression or inflammation. Such studies are crucial for determining the therapeutic potential and safety profile of the compound.
Comparative Analysis
To better understand the potential of this compound, it is helpful to compare it with other related compounds:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| 1-(4-Fluorophenyl)-3-methylbenzisoxazole | Neuroprotective | Known for its ability to protect neuronal cells from oxidative stress. |
| 4-(3-Methoxyphenyl)-1,2-benzisoxazole | Anti-inflammatory | Exhibits significant reduction in inflammation markers in vitro. |
| 2-Fluoro-N-(4-methoxyphenyl)benzamide | Anticancer | Demonstrates strong anticancer activity against multiple cell lines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
